Chlorphenesin

Vue d'ensemble

Description

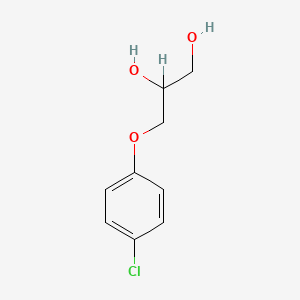

La chlorphénésine est un composé d’éther phénolique de formule chimique C₉H₁₁ClO₃ . Elle est principalement utilisée comme relaxant musculaire et conservateur dans les cosmétiques. La chlorphénésine est connue pour sa capacité à bloquer les impulsions nerveuses ou les sensations de douleur envoyées au cerveau, ce qui la rend efficace dans le traitement des affections musculaires douloureuses .

Méthodes De Préparation

La chlorphénésine est synthétisée par condensation de quantités équimolaires de p-chlorophénol et de glycidol en présence d’une amine tertiaire ou d’un sel d’ammonium quaternaire comme catalyseur . La réaction implique généralement le chauffage des réactifs pour faciliter le processus de condensation. Les méthodes de production industrielles utilisent souvent des solvants moins toxiques et dangereux, tels que l’éthanol et l’acétate d’éthyle, pour affiner le produit final .

Analyse Des Réactions Chimiques

La chlorphénésine subit diverses réactions chimiques, notamment :

Oxydation : La chlorphénésine peut être oxydée pour produire du formaldéhyde à l’aide d’acide périodique.

Substitution : Le composé peut participer à des réactions de substitution en raison de la présence du groupe éther phénolique.

Hydrolyse : La chlorphénésine peut être hydrolysée pour produire et en milieu acide ou basique.

Les réactifs couramment utilisés dans ces réactions comprennent l’acide périodique pour l’oxydation et les acides ou bases forts pour l’hydrolyse. Les principaux produits formés à partir de ces réactions sont le formaldéhyde , le p-chlorophénol et le glycérol .

Applications de la recherche scientifique

La chlorphénésine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Chlorphenesin is a chlorophenol derivative with antimicrobial properties . It has a variety of applications, including use as a preservative in cosmetics and as an active pharmaceutical ingredient .

Scientific Research Applications

Immunosuppressive Activity: this compound has been studied for its immunosuppressive effects on B and T lymphocytes .

- In vitro assays showed that this compound, at doses of 20 to 50 µg/ml, inhibited mitogenic responses of B and T cells from mice and humans .

- Mixed lymphocyte reactions in cells from inbred strains of mice and unrelated humans were also inhibited at concentrations of approximately 50 µg/ml .

- This compound may have a broad spectrum of suppressive effects on both B and T lymphocytes, with a predominant inhibition of proliferative responses .

Effect on Immune Response: this compound's effect on the immune response has been studied in mice, rabbits, and guinea pigs .

- The joint administration of an antigen with this compound greatly reduced the number of antibody-forming cells in the spleen .

- Simultaneous administration of antigen with this compound also resulted in suppression of formation of humoral antibodies in mice and rabbits .

- This compound was effective as an immunosuppressive agent only when administered jointly with an antigen, and it did not affect existing antibody levels or increase the susceptibility of the animals to infections .

Anticarcinogenicity: this compound has demonstrated anticarcinogenic effects in mice .

- This compound caused a pronounced sparing effect on mortality due to leukemia after infection with Rauscher murine leukemia virus (RMLV) .

- Additional experiments suggested that this compound was acting on malignant cells rather than against the transforming virus .

Cosmetic Applications

This compound is used as a preservative in cosmetics due to its antimicrobial properties .

- It helps to prevent the growth of bacteria and fungi in cosmetic products, thereby extending their shelf life .

- This compound was classified as a non-irritant in a study with a primary irritation index (PII) of 0.1 .

Case Studies

Dermatitis: There have been reports of facial dermatitis due to this compound in cosmetics .

- A 38-year-old woman developed widespread acute dermatitis after using an antifungal powder and cream, both containing this compound .

- A 60-year-old atopic woman developed facial eczema after applying a foundation containing this compound .

- A 33-year-old woman who used a moisturizing cream containing this compound had a 1-month history of facial eczema .

- A 24-year-old man developed a symmetrical vesciculo-bullous eruption on his feet after using an ointment containing 0.5% this compound .

Clinical Trials Involving Cancer Patients: Clinical trials involving cancer patients were conducted with this compound .

- Patients with a wide range of neoplasms were treated with this compound for periods ranging from 1 to 6 weeks .

- Treatment with this compound was ineffective in cases of carcinoma and sarcoma, but in some cases of squamous cell carcinoma of the skin, complete or substantial remission was achieved .

Safety and Sensitization

This compound has been evaluated for its safety and sensitization potential .

- In a modified guinea pig maximization test, this compound did not induce sensitization at concentrations of 0.5% or 1% .

- However, some cases of contact dermatitis have been reported in individuals using cosmetic products containing this compound .

Other Applications

Mécanisme D'action

Le mécanisme d’action exact de la chlorphénésine n’est pas bien défini. On sait qu’elle agit dans le système nerveux central plutôt que directement sur les muscles squelettiques . La chlorphénésine bloque les impulsions nerveuses ou les sensations de douleur envoyées au cerveau, ce qui contribue à la relaxation musculaire et au soulagement de la douleur . Elle est également étudiée comme modulateur de la libération d’histamine .

Comparaison Avec Des Composés Similaires

La chlorphénésine peut être comparée à d’autres relaxants musculaires et conservateurs :

Chlorphénésine carbamate : Ce composé est un relaxant musculaire à action centrale utilisé pour traiter la douleur musculaire et les spasmes.

Méthocarbamol : Un autre relaxant musculaire qui agit sur le système nerveux central. Il est souvent utilisé comme alternative à la chlorphénésine pour la relaxation musculaire.

Méclofénoxate : Un composé ayant une structure chimique similaire mais utilisé comme agent nootropique.

La chlorphénésine est unique dans son double rôle de relaxant musculaire et de conservateur, ce qui la rend polyvalente dans diverses applications.

Activité Biologique

Chlorphenesin is a synthetic compound primarily used as a preservative in cosmetics and personal care products. It exhibits a range of biological activities, including antimicrobial, immunomodulatory, and potential toxicological effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

1. Chemical Structure and Properties

This compound (C₈H₉ClO₃) is a chlorinated phenolic compound. Its chemical structure contributes to its biological activity, particularly its antimicrobial properties. The compound is typically used at concentrations ranging from 0.3% to 1% in various formulations.

2. Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties against various bacteria and fungi.

2.1 Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of this compound against 42 strains of gram-negative and gram-positive bacteria, including opportunistic pathogens. The results indicated that this compound effectively inhibited the growth of several bacterial strains:

| Bacterial Strain | Inhibition Observed |

|---|---|

| Acinetobacter spp. | Total inhibition |

| Burkholderia cepacia complex | Total inhibition |

| Stenotrophomonas maltophilia | Total inhibition |

| Pseudomonas aeruginosa | Growth observed |

| Pluralibacter gergoviae | Variable response |

The study concluded that while this compound inhibited many strains, some strains of Pseudomonas aeruginosa showed resistance, indicating variability in susceptibility among different bacterial species .

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, impacting both cellular and humoral immunity.

3.1 In Vivo Studies

In a study involving male Sprague-Dawley rats, this compound was administered at varying doses to assess its effects on immune parameters:

- High-Dose Group : Significant reductions in hemoglobin levels and alterations in liver enzyme levels (GPT) were observed (P < 0.01).

- Spleen and Thymus Weights : Notably lower spleen and thymus weights were recorded in high-dose animals compared to controls (P < 0.05) .

These findings suggest that this compound may exert immunosuppressive effects at higher concentrations.

4. Safety and Toxicological Data

Safety assessments have been conducted to evaluate potential toxicity associated with this compound use.

4.1 Skin Sensitization and Irritation

Clinical evaluations have shown that this compound does not induce sensitization or significant skin irritation at concentrations commonly used in cosmetic formulations:

- Patch Testing : No positive reactions were recorded in patients tested with this compound at concentrations of 0.5% and 1% .

4.2 Hematological Changes

In high-dose studies, significant hematological changes were noted, indicating potential toxicological risks associated with excessive exposure:

- Increased IgG and IgM serum levels were observed in high-dose females when adjusted for pre-dose levels .

5. Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

- A case study on the use of this compound as a preservative in cosmetic formulations demonstrated its effectiveness in preventing microbial growth while maintaining product stability .

- Another study focused on the comparative efficacy of this compound against benzyl alcohol showed that this compound required lower concentrations for effective microbial reduction .

6. Conclusion

This compound exhibits significant biological activity characterized by its antimicrobial efficacy and immunomodulatory effects. While it is generally considered safe for use in cosmetics at regulated concentrations, caution is warranted due to potential immunosuppressive effects at higher doses.

Further research is needed to fully understand the mechanisms underlying its biological activities and to assess long-term safety implications for human health.

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAEAUPQDYUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049028 | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+01 g/L | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104-29-0 | |

| Record name | Chlorphenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorphenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86–92, 78 °C | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.